molecular formula C15H14N4O4S B5600033 N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B5600033
M. Wt: 346.4 g/mol
InChI Key: BULYKWSBEODFTA-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide is 346.07357611 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

Research by PeetNorton et al. (1987) on sulfonylcarbamimidic azides from sulfonyl chlorides and 5‐aminotetrazole presents a chemical transformation pathway that highlights the versatility of nitrobenzenesulfonamide derivatives in synthesizing novel compounds, including the potential for creating derivatives of benzimidazole-based structures (PeetNorton et al., 1987).

Kisseljova et al. (2014) explored benzhydrylamines via base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides, providing insights into the synthesis of advanced intermediates for the creation of nitrogenous heterocycles, further underscoring the chemical utility of nitrobenzenesulfonamide compounds (Kisseljova et al., 2014).

Biological Activity and Application

A study on mixed-ligand copper(II)-sulfonamide complexes by González-Álvarez et al. (2013) investigated the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. This research provides evidence of the biological relevance of sulfonamide compounds, including those related to benzimidazole derivatives, in therapeutic contexts (González-Álvarez et al., 2013).

Fukuyama et al. (1995) explored the versatility of 3- and 4-nitrobenzenesulfonamides for the preparation of secondary amines and protection of amines. Their work demonstrates the chemical functionality and applicability of nitrobenzenesulfonamide derivatives in synthetic organic chemistry, hinting at potential applications in designing more complex molecules (Fukuyama et al., 1995).

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-19(21)11-5-7-12(8-6-11)24(22,23)16-10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8,16H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULYKWSBEODFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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